L-Cysteine, acetate (ester), hydrochloride (9CI)
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Overview
Description
L-Cysteine, acetate (ester), hydrochloride (9CI) is a derivative of the amino acid L-cysteine. It is characterized by the presence of an acetate ester group and a hydrochloride salt. This compound is known for its role in various biochemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, acetate (ester), hydrochloride (9CI) typically involves the esterification of L-cysteine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the ester group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of L-Cysteine, acetate (ester), hydrochloride (9CI) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified through crystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, acetate (ester), hydrochloride (9CI) undergoes various chemical reactions, including:
Oxidation: The thiol group in the cysteine moiety can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: The acetate ester group can be hydrolyzed under acidic or basic conditions to yield L-cysteine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol are used.
Substitution: Hydrolysis can be carried out using dilute hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of L-cysteine from cystine.
Substitution: Formation of L-cysteine from the hydrolysis of the acetate ester.
Scientific Research Applications
L-Cysteine, acetate (ester), hydrochloride (9CI) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies related to protein structure and function due to its role in forming disulfide bonds.
Medicine: Investigated for its potential therapeutic effects, including antioxidant properties and as a precursor for glutathione synthesis.
Industry: Utilized in the production of pharmaceuticals, food additives, and cosmetics
Mechanism of Action
The mechanism of action of L-Cysteine, acetate (ester), hydrochloride (9CI) involves its ability to participate in redox reactions. The thiol group in the cysteine moiety can undergo oxidation to form disulfides, which are crucial for maintaining protein structure and function. Additionally, it serves as a precursor for the synthesis of glutathione, a vital antioxidant in cellular defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
L-Cysteine: The parent amino acid, lacking the acetate ester and hydrochloride groups.
N-Acetylcysteine: A derivative of cysteine with an acetyl group attached to the nitrogen atom.
Cystine: The oxidized dimer form of cysteine, consisting of two cysteine molecules linked by a disulfide bond.
Uniqueness
L-Cysteine, acetate (ester), hydrochloride (9CI) is unique due to the presence of the acetate ester group, which can influence its reactivity and solubility. The hydrochloride salt form enhances its stability and makes it easier to handle in various applications .
Properties
IUPAC Name |
(2R)-3-acetylsulfanyl-2-aminopropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3S.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFRVPNDUNPMLI-WCCKRBBISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)SC[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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